N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzenesulfonamide
CAS No.: 922049-02-3
VCID: VC7578299
Molecular Formula: C20H21ClN2O4S
Molecular Weight: 420.91
* For research use only. Not for human or veterinary use.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzenesulfonamide - 922049-02-3](/images/structure/VC7578299.png)
Description |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)-4-chlorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. It features a unique structural arrangement, including an oxazepine ring and a sulfonamide group, which are crucial for its potential biological activities. Despite the lack of specific information on this exact compound in the provided sources, related compounds and their properties can offer insights into its characteristics and potential applications. Chemical Data for Related CompoundsSynthesis and Chemical ReactionsThe synthesis of compounds with similar structures typically involves multi-step organic reactions. These may include condensation reactions, alkylation, or other transformations that require specific conditions such as temperature, solvent choice, and reaction time. The presence of functional groups like the allyl group and sulfonamide moiety allows these compounds to participate in various chemical reactions, which can be tailored for specific applications in medicinal chemistry. Potential ApplicationsSulfonamides, including those with oxazepine rings, are known for their pharmacological properties, particularly in enzyme inhibition. The unique structural features of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)-4-chlorobenzenesulfonamide suggest potential applications in drug development, although specific biological activities or therapeutic targets for this compound have not been detailed in the available literature. |
---|---|
CAS No. | 922049-02-3 |
Product Name | N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzenesulfonamide |
Molecular Formula | C20H21ClN2O4S |
Molecular Weight | 420.91 |
IUPAC Name | 4-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C20H21ClN2O4S/c1-4-11-23-17-10-7-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-8-5-14(21)6-9-16/h4-10,12,22H,1,11,13H2,2-3H3 |
Standard InChIKey | REVOZFXCNCCIML-UHFFFAOYSA-N |
SMILES | CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1=O)CC=C)C |
Solubility | not available |
PubChem Compound | 40956586 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume